molecular formula C9H10FNO3 B1441554 4-Fluoro-1-nitro-2-propoxybenzene CAS No. 28987-45-3

4-Fluoro-1-nitro-2-propoxybenzene

Cat. No. B1441554
CAS RN: 28987-45-3
M. Wt: 199.18 g/mol
InChI Key: WIERVAJLYZESGW-UHFFFAOYSA-N
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Description

“4-Fluoro-1-nitro-2-propoxybenzene” is a chemical compound with the molecular formula C9H10FNO3 . It has a molecular weight of 199.18 .


Synthesis Analysis

The synthesis of “4-Fluoro-1-nitro-2-propoxybenzene” involves the reaction of 5-fluoro-2-nitrophenol with n-propyl iodide and potassium carbonate . The reaction is carried out in dimethylformamide (DMF) at 50°C .


Molecular Structure Analysis

The InChI code for “4-Fluoro-1-nitro-2-propoxybenzene” is 1S/C9H10FNO3/c1-2-5-14-9-6-7(10)3-4-8(9)11(12)13/h3-4,6H,2,5H2,1H3 . This indicates the presence of a fluorine atom, a nitro group, and a propoxy group attached to a benzene ring.

Scientific Research Applications

Medicine: Antiviral Drug Synthesis

4-Fluoro-1-nitro-2-propoxybenzene: has potential applications in the synthesis of antiviral drugs. The fluorine atom in its structure can be beneficial due to its size and electronegativity, which can help in blocking metabolic oxidation sites . This property is particularly useful in the development of drugs that target viral infections, including those caused by SARS-CoV-2.

Imaging: Contrast Agent Development

The compound’s ability to incorporate fluorine atoms makes it valuable in the development of imaging agents. Fluorine atoms are used in PET imaging for the early detection of diseases . The nitro group in the compound could potentially be utilized for creating contrast agents that improve the quality of medical imaging.

Pharmaceuticals: Fluorinated Molecule Design

In pharmaceuticals, the presence of fluorine atoms can improve the chemical properties of medications . 4-Fluoro-1-nitro-2-propoxybenzene could be used to design fluorinated molecules that lower cholesterol, relieve asthma, and treat anxiety disorders.

Materials Science: Polymer Functionalization

This compound could find applications in materials science, particularly in the post-polymerization functionalization of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) . The nitro group can undergo photochemical reactions to introduce new functional groups into the polymer, altering its electrical properties.

Organic Synthesis: Electrophilic Aromatic Substitution

4-Fluoro-1-nitro-2-propoxybenzene: can be used in organic synthesis, especially in reactions at the benzylic position. It can undergo free radical bromination and nucleophilic substitution, which are key steps in the synthesis of complex organic molecules .

Bioanalytical Applications: Fluorescent Labeling

The compound’s structure allows for its use in fluorescent labeling, which is crucial for in vivo imaging and diagnostics. It can be used to create fluorescently labeled heterocyclic compounds with therapeutic properties .

Chemical Synthesis: Nitro Group Chemistry

The nitro group in 4-Fluoro-1-nitro-2-propoxybenzene is a valuable building block in chemical synthesis. It can be involved in radical reactions that are essential for creating pharmaceuticals and dyes .

Safety and Hazards

The safety data sheet for “4-Fluoro-1-nitro-2-propoxybenzene” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

4-fluoro-1-nitro-2-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-2-5-14-9-6-7(10)3-4-8(9)11(12)13/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIERVAJLYZESGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716520
Record name 4-Fluoro-1-nitro-2-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1-nitro-2-propoxybenzene

CAS RN

28987-45-3
Record name 4-Fluoro-1-nitro-2-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-fluoro-2-nitrophenol (300 mg), n-propyl iodide (0.50 ml) and potassium carbonate (500 mg) were dissolved in dimethylformamide (DMF, 3 mL) and reacted at 50° C. overnight. The dimethylformamide of the reaction mixture was concentrated under reduced pressure, added with water and the organic layer was extracted with ethyl acetate. The organic layer was washed with brine, and the water was removed with sodium sulfate, and the solvent was removed under reduced pressure. The thus obtained compound was used in the subsequent reaction without further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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